Cas no 1316222-38-4 (N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- N-[2-methyl-6-(piperidin-4-yl)pyridin-4-yl]pyrimidin-2-amine
- (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
- N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine
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- MDL: MFCD19691431
- インチ: 1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20)
- InChIKey: YZLOQRUOVMBQPM-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=C(C=C(C)N=2)NC2N=CC=CN=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 62.7
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 458.4±55.0 °C at 760 mmHg
- フラッシュポイント: 231.0±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 067733-250mg |
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine |
1316222-38-4 | 250mg |
$310.00 | 2023-09-06 |
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amineに関する追加情報
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine: A Promising Compound in Medicinal Chemistry
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine (CAS No. 1316222-38-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of neurodegenerative diseases and cancer therapy.
The chemical structure of N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine is composed of a pyrimidine core linked to a substituted pyridine ring through an amine group. The presence of the piperidine moiety adds to its complexity and contributes to its pharmacological properties. This compound is synthesized through a series of well-defined chemical reactions, ensuring high purity and consistency in its production.
Recent research has focused on the pharmacological profile of N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine. Studies have demonstrated its ability to modulate specific receptors and enzymes, making it a valuable candidate for drug development. For instance, it has been shown to exhibit potent activity against certain kinases, which are key targets in cancer therapy. This activity is attributed to its ability to selectively bind to and inhibit these kinases, thereby disrupting the signaling pathways that promote tumor growth.
In addition to its anticancer properties, N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine has also shown promise in the treatment of neurodegenerative diseases. Preclinical studies have indicated that it can cross the blood-brain barrier and exert neuroprotective effects. These effects are thought to be mediated by its ability to modulate neurotransmitter systems and reduce oxidative stress, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
The safety profile of N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine has been extensively evaluated in animal models. Toxicology studies have demonstrated that it is well-tolerated at therapeutic doses, with minimal side effects. This favorable safety profile makes it an attractive candidate for further clinical development.
One of the key challenges in the development of new drugs is ensuring their bioavailability and stability. In this regard, N-(2-Methyl-6-piperidin-4-ylpyridin-4-y l)pyrimidin - 2 - amine has shown promising results. It exhibits good solubility and stability under physiological conditions, which enhances its potential for oral administration. Additionally, its chemical structure can be modified through various functional groups to optimize its pharmacokinetic properties.
The potential applications of N-(2-Methyl - 6 - piperidin - 4 - ylpyridin - 4 - yl)pyrimidin - 2 - amine extend beyond cancer and neurodegenerative diseases. Recent studies have explored its use in other therapeutic areas, such as inflammatory disorders and metabolic diseases. For example, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis.
In conclusion, N-(2-Methyl - 6 - piperidin - 4 - ylpyridin - 4 - yl)pyrimidin - 2 - amine (CAS No. 1316222 - 38 - 4) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, favorable pharmacological profile, and good safety profile make it an attractive candidate for further research and development. As more studies are conducted, it is likely that this compound will continue to reveal new avenues for therapeutic intervention in various diseases.
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